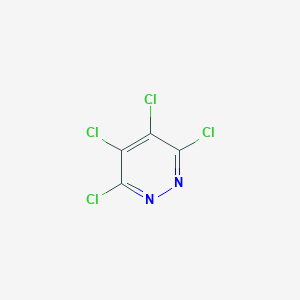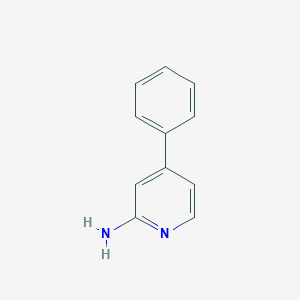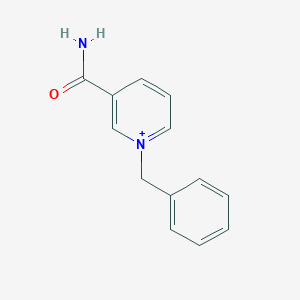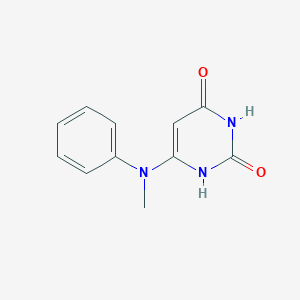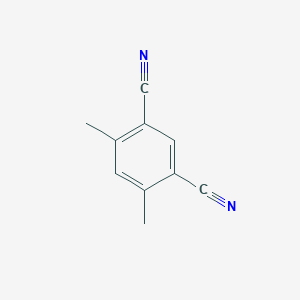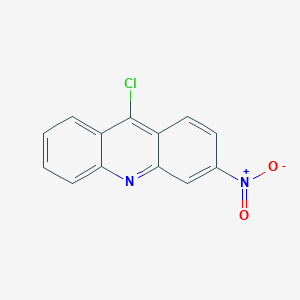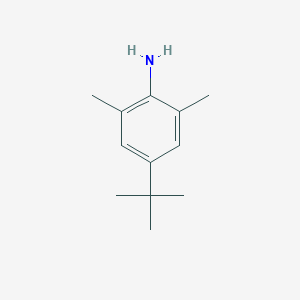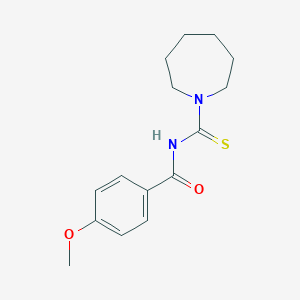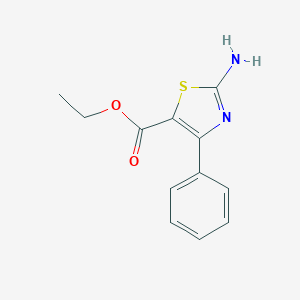
Quinoxaline-2-carboxamide
Overview
Description
Quinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its versatile applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The compound consists of a quinoxaline ring system, which is a fused benzene and pyrazine ring, with a carboxamide group attached at the second position. This structure imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other applications .
Mechanism of Action
Target of Action
Quinoxaline-2-carboxamide is a versatile compound that can bind to various targets . It has been found to interact with DNA and vascular endothelial growth factor receptor (VEGFR) . The compound’s interaction with DNA is particularly significant in its role as a carrier ligand in platinum compounds .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, in the context of platinum compounds, this compound forms a bifunctional adduct with two 9-ethylguanine (9-EtG) molecules, substituting the dmso and the chloride ligand . This interaction is more efficient in sterically crowded environments .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its interaction with DNA and VEGFR . The compound’s interaction with DNA can lead to the unwinding of plasmid DNA, showing similar properties to cisplatin . Its interaction with VEGFR, a key player in angiogenesis, could potentially influence cancer progression .
Result of Action
The result of this compound’s action can vary depending on the context. In the case of platinum compounds, the compound’s interaction with DNA leads to the formation of a bifunctional adduct . This interaction can potentially interfere with DNA replication, leading to cytotoxic effects . Additionally, this compound has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines .
Action Environment
The action environment can influence the efficacy and stability of this compound. For instance, the compound’s interaction with 9-EtG is more efficient in sterically crowded environments . .
Biochemical Analysis
Biochemical Properties
Quinoxaline-2-carboxamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Cellular Effects
This compound has been shown to influence cell function in various ways. For example, it has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines . The exact mechanisms by which it influences cell signaling pathways, gene expression, and cellular metabolism are currently being studied.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been reported in the literature, ongoing studies are expected to provide more information on this aspect .
Metabolic Pathways
This compound is involved in various metabolic pathways. The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are currently being investigated .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-2-carboxamide can be synthesized through several methods. One common approach involves the condensation reaction between ortho-phenylenediamine and a dicarbonyl compound, such as glyoxal or diketones, under acidic conditions. This reaction forms the quinoxaline ring, which can then be further functionalized to introduce the carboxamide group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: Quinoxaline-2-amine.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoxaline-2-carboxamide has a wide range of scientific research applications, including:
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, fluorescent materials, and optoelectronic devices.
Comparison with Similar Compounds
Quinoxaline-2-carboxamide can be compared with other similar compounds, such as:
Quinoxaline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Quinoxaline-2-amine: Similar structure but with an amine group instead of a carboxamide group.
Quinoxaline-2-thiol: Similar structure but with a thiol group instead of a carboxamide group.
Uniqueness: this compound is unique due to its specific combination of the quinoxaline ring and carboxamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJMVNVWQHPASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199774 | |
| Record name | 2-Quinoxalinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5182-90-1 | |
| Record name | 2-Quinoxalinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5182-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinoxalinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline-2-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Quinoxalinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of hydrogen bonding and stacking interactions in the binding of echinomycin, a quinoxaline-containing antibiotic, to DNA?
A2: Molecular modeling studies have shown that both hydrogen bonding and stacking interactions are crucial for echinomycin's DNA binding specificity. The alanine residues of echinomycin form hydrogen bonds with the guanine bases within CpG steps, significantly contributing to its binding affinity [, , ]. Additionally, stacking interactions between the quinoxaline-2-carboxamide chromophores of echinomycin and DNA base pairs influence the binding preference for specific flanking sequences. These stacking interactions are affected by the dipole moment and orientation of the DNA base pairs, further contributing to the sequence-specific binding of echinomycin [, ].
Q2: How does the structure of this compound derivatives influence their anti-tuberculosis activity?
A3: Structure-activity relationship (SAR) studies on this compound 1,4-di-N-oxide derivatives have revealed key structural features for anti-tuberculosis activity. A methyl group at position 3 and an unsubstituted benzyl group on the carboxamide are beneficial for activity [, , ]. Additionally, a fluorine atom at the quinoxaline 7-position or the phenyl substituent's para-position enhances potency and selectivity against Mycobacterium tuberculosis [, ].
Q3: What computational chemistry and modeling approaches have been applied to study this compound derivatives?
A4: Several computational techniques have been employed to study these compounds. Docking studies using programs like Dock6 have helped understand the binding mode of this compound derivatives within the active site of target proteins []. Pharmacophore modeling, utilizing software like LigandScout, has aided in identifying key structural features for optimizing antimycobacterial activity []. Furthermore, quantitative structure-activity relationship (QSAR) studies, incorporating descriptors like reduction peak potential, lipophilicity, H-bond donor capacity, and molecular dimension, have been used to predict anti-tuberculosis activity []. Density functional theory (DFT) calculations with the B3LYP functional and lanl2dz basis set have been used to predict the reduction potentials of quinoxaline-di-N-oxide derivatives, correlating them with their anti-tuberculosis activity [].
Q4: What analytical methods are commonly employed for the characterization and quantification of this compound derivatives?
A5: Various spectroscopic techniques are used for structural characterization, including (1)H NMR, (195)Pt NMR, and ESI-MS []. Chromatographic methods like RP-HPLC are employed for determining lipophilicity (log P) and can be a reliable alternative to the shake-flask method for quinoxaline di-N-oxides, which can pose experimental challenges [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

